2-Methoxyphenyl 2,5-dibromobenzoate
Description
2-Methoxyphenyl 2,5-dibromobenzoate is a brominated aromatic ester comprising a 2-methoxyphenyl group esterified to a 2,5-dibromobenzoic acid backbone. The compound features two bromine atoms at the 2- and 5-positions of the benzoate ring and a methoxy substituent at the 2-position of the phenyl group.
Properties
Molecular Formula |
C14H10Br2O3 |
|---|---|
Molecular Weight |
386.03 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-8-9(15)6-7-11(10)16/h2-8H,1H3 |
InChI Key |
AVMARJMROJQBEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
NBOMe Series (Phenethylamine Derivatives)
The NBOMe compounds, such as 25B-NBOMe and 25H-NBOMe , share the 2-methoxyphenylmethyl group but are structurally distinct as phenethylamine derivatives (Figure 1). These compounds are psychoactive and act as potent serotonin receptor agonists (5-HT2A) . Key differences include:
- Functional Groups : The target compound is an ester, whereas NBOMe derivatives are secondary amines.
- Substituents : NBOMe compounds feature halogens (e.g., bromine in 25B-NBOMe) or hydrogen at the 4-position of the dimethoxyphenyl ring, unlike the 2,5-dibromo substitution in the benzoate ester.
- Biological Activity: NBOMe derivatives exhibit hallucinogenic effects due to their receptor affinity, while the ester group in 2-methoxyphenyl 2,5-dibromobenzoate may confer metabolic stability or lipophilicity relevant to drug delivery .
HBK Piperazine Derivatives
The HBK series (e.g., HBK14–HBK19) includes 4-(2-methoxyphenyl)piperazine hydrochlorides with phenoxyalkyl side chains . Comparisons include:
- Core Structure : HBK compounds have a piperazine ring linked to a 2-methoxyphenyl group, contrasting with the ester backbone of the target compound.
- Halogenation: Unlike the dibrominated benzoate, HBK derivatives feature chloro or methyl substituents on their phenoxy groups, which modulate receptor binding selectivity .
Benzothiazole Acetamides (Patent Derivatives)
European Patent EP3348550A1 describes N-(benzothiazole-2-yl)-2-(methoxyphenyl)acetamides , such as N-(6-bromobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide . These compounds are likely protease inhibitors or kinase modulators. Key contrasts:
- Functional Groups : The patent compounds are acetamides, whereas the target is an ester.
- This difference may alter electronic properties and target specificity .
Data Table: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Research Findings and Implications
- Electronic Effects: Bromine’s electron-withdrawing nature in 2-Methoxyphenyl 2,5-dibromobenzoate may enhance electrophilicity compared to non-halogenated esters, influencing reactivity in synthesis .
- Biological Interactions : The ester group could confer slower metabolic degradation than NBOMe amines, which are rapidly metabolized due to amine oxidation .
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